Product packaging for 3-Acetylbenzaldehyde(Cat. No.:CAS No. 41908-11-6)

3-Acetylbenzaldehyde

Cat. No.: B1583000
CAS No.: 41908-11-6
M. Wt: 148.16 g/mol
InChI Key: QVNFUJVNBRCKNJ-UHFFFAOYSA-N
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Description

Significance of 3-Acetylbenzaldehyde as a Bifunctional Aromatic Building Block

The primary significance of this compound lies in its nature as a bifunctional aromatic building block. The molecule possesses two different carbonyl groups: an aldehyde and a ketone. sigmaaldrich.com These groups exhibit different levels of reactivity, which allows for chemoselective transformations. Generally, aldehydes are more electrophilic and thus more reactive towards nucleophilic attack than ketones. This reactivity difference enables chemists to target one group for reaction while leaving the other intact under carefully controlled conditions.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 41908-11-6 sigmaaldrich.com
Molecular Formula C₉H₈O₂ naturalproducts.net
Molecular Weight 148.16 g/mol sigmaaldrich.com
Appearance Solid sigmaaldrich.com
Melting Point 51-55 °C sigmaaldrich.com
Boiling Point 273.2±23.0 °C (Predicted) chemdad.com
Density 1.117±0.06 g/cm³ (Predicted) chemdad.com

| Synonyms | 3-Formylacetophenone sigmaaldrich.com |

Role in Organic Synthesis and Functional Molecule Design

The dual reactivity of this compound makes it a versatile starting material for a wide array of organic molecules. umich.edu Its aldehyde and ketone groups can participate in various condensation, addition, and cyclization reactions to form diverse structures, including complex heterocycles. While much of the literature on acylbenzaldehydes focuses on the ortho isomer for the synthesis of nitrogen-containing heterocycles like isoindoles and phthalimidines, the meta-disposed functionalities in this compound offer unique possibilities for constructing different cyclic systems. umich.eduarkat-usa.org

In the design of functional molecules, this compound serves as a key intermediate. For example, it is used in the synthesis of hydrazide derivatives, which are scaffolds of interest in medicinal chemistry. google.com It has been used as a starting material in the preparation of 4-dimethylaminobenz(3-acetylbenzylidene)hydrazide. google.com Furthermore, its aldehyde group is a target for enantioselective addition reactions. The catalytic enantioselective addition of organozirconium reagents to this compound has been explored, yielding chiral secondary alcohols. mdpi.com Although the yield was modest in one report, the enantioselectivity was excellent at 94%, showcasing its utility in asymmetric synthesis to create high-value chiral building blocks. mdpi.com

Overview of Current Research Trajectories

Contemporary research on this compound is focused on leveraging its unique properties for advanced applications. One significant trajectory is its use in modern, more sustainable synthetic methodologies. The successful selective reduction of this compound in continuous flow reactors highlights a move towards more efficient and safer chemical processing. beilstein-journals.org Flow chemistry offers advantages like superior heat and mass transfer, enhanced safety, and easier scalability compared to traditional batch processes. beilstein-journals.org

Another major research avenue is its incorporation into biologically active compounds and complex molecular systems. For instance, acylbenzaldehydes are precursors in the synthesis of glycosylporphyrins, which have potential applications in cancer photochemotherapy. umich.edu The ability of porphyrins to concentrate in tumor cells makes them candidates for photodynamic therapy. umich.edu Additionally, this compound has been utilized in the synthesis of small molecule mimetics designed to activate hematopoietic growth factor receptors, indicating its relevance in drug discovery and chemical biology. google.com These research directions underscore the continued importance of this compound as a valuable building block in creating sophisticated and functional chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O2 B1583000 3-Acetylbenzaldehyde CAS No. 41908-11-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-7(11)9-4-2-3-8(5-9)6-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNFUJVNBRCKNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349178
Record name 3-acetylbenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41908-11-6
Record name 3-Acetylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41908-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-acetylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Acetylbenzaldehyde

Direct Synthesis Routes

Direct synthesis methods provide the most straightforward pathways to obtaining 3-Acetylbenzaldehyde. These routes are characterized by the direct introduction of the acetyl and formyl groups onto the benzene (B151609) ring.

Vilsmeier-Haack Acetylation of Benzaldehyde

The Vilsmeier-Haack reaction is a versatile method for the formylation or acetylation of electron-rich aromatic compounds. jk-sci.comwikipedia.org While traditionally used for formylation, it can be adapted for acetylation. The reaction typically involves a substituted amide, such as N-methylformanilide, and phosphorus oxychloride, which together form the Vilsmeier reagent. jk-sci.comwikipedia.org This reagent then acts as the electrophile in an electrophilic aromatic substitution reaction. jk-sci.com For the synthesis of this compound, a variation of this reaction would be required, potentially starting with an acetylated precursor or a modified Vilsmeier reagent capable of acetylation. Research has shown that using acetamide (B32628) with an oxychloride like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) can achieve acetylation of certain aromatic compounds. scirp.org

The general mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent), which is then attacked by the aromatic ring. wikipedia.org Subsequent hydrolysis of the resulting iminium ion yields the aldehyde or ketone. wikipedia.org The reaction conditions, such as temperature and the nature of the substrate, are critical and can range from below 0°C to 80°C. jk-sci.com

Electrochemical Synthesis Approaches

Electrochemical methods offer a green and sustainable alternative for the synthesis of aromatic aldehydes. These approaches utilize electricity to drive oxidation reactions, often avoiding the need for harsh chemical oxidants. researchgate.net A site-selective electrochemical benzylic C(sp³)–H oxidation has been reported for the synthesis of aryl aldehydes and ketones. researchgate.net This method is advantageous as it can be performed in a simple undivided cell under mild conditions without the need for catalysts. researchgate.net

In a typical setup, a carbon rod may serve as the anode and a platinum plate as the cathode. researchgate.net For instance, the electrochemical oxidation of 4'-methylacetophenone (B140295) has been demonstrated as a viable route to 4-acetylbenzaldehyde (B1276866). researchgate.net A similar principle could be applied to synthesize this compound from a corresponding precursor. The proposed mechanism often involves the reduction of the carbonyl group to a radical anion at the cathode. researchgate.net These electrochemical methods are noted for expanding the scope and selectivity of such transformations. researchgate.net

Synthesis of Chemically Modified this compound Derivatives

The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships and the development of new compounds with specific properties.

Preparation of Methoxy-Substituted Derivatives (e.g., 3-Acetyl-6-methoxybenzaldehyde)

The synthesis of 3-Acetyl-6-methoxybenzaldehyde has been documented, notably through the Fries reaction. vt.edu This compound has also been isolated from natural sources, specifically the leaves of Encelia farinosa. wikipedia.orgacs.org The structure of this naturally occurring plant growth inhibitor was confirmed through its synthesis. acs.orgnih.gov

The synthesis can involve multiple steps, starting from precursors like p-cresol. acs.org A key transformation is the selective oxidation of the aldehyde group, which can be achieved using potassium permanganate. acs.org The physical properties of 3-Acetyl-6-methoxybenzaldehyde have been characterized; it crystallizes as colorless needles with a melting point of 144°C. acs.org

Below is a table summarizing the key properties of 3-Acetyl-6-methoxybenzaldehyde:

PropertyValue
Molar Mass 178.18 g/mol
Density 1.137 g/mL
Boiling Point 333 °C
Melting Point 144 °C

Data sourced from wikipedia.orgacs.org

Precursor Synthesis for Enzymatic Transformations

This compound can serve as a precursor for the synthesis of other valuable molecules through enzymatic transformations. lookchem.com Biocatalysis using enzymes offers high selectivity and can be performed under mild conditions. lookchem.com For example, this compound is a substrate for enzymes like Lactobacillus brevis alcohol dehydrogenase (LBADH) and E. coli aldo-keto reductase (ECAKR). lookchem.com

The enzymatic reduction of this compound can lead to the formation of 3-acetyl benzylic alcohol. lookchem.com Furthermore, it can be a starting material for the multi-enzymatic preparation of compounds like 3-[(1R)-1-hydroxyethyl]benzoic acid. lookchem.com These enzymatic methods are often preferred over chemical synthesis for their ability to selectively react with one functional group in a molecule containing multiple reactive sites. lookchem.com The development of promiscuous enzyme cascades allows for the synthesis of a variety of phenylalanine derivatives from inexpensive aryl aldehyde precursors like this compound. biorxiv.org

Chemical Reactivity and Advanced Transformations of 3 Acetylbenzaldehyde

Chemoselective Carbonyl Group Reactions

The presence of two distinct carbonyl environments in 3-acetylbenzaldehyde—an aromatic ketone and a benzaldehyde—allows for the exploitation of subtle differences in their electronic and steric properties to achieve chemoselectivity.

Selective Aldehyde Reduction in the Presence of Ketone Functionality

The selective reduction of the aldehyde group in this compound while leaving the ketone moiety intact is a valuable transformation in organic synthesis. Various catalytic systems have been developed to achieve this, ranging from transition-metal complexes to enzymatic approaches.

Iridium(I) N-heterocyclic carbene (NHC) complexes have demonstrated remarkable efficiency and selectivity in the transfer hydrogenation of carbonyl compounds. acs.orgcsic.es Specifically, certain iridium(I) triazole-based NHC complexes have been shown to selectively reduce aldehydes over ketones. acs.org In a competitive study, it was observed that an aldehyde is completely hydrogenated before significant reduction of a ketone occurs. acs.org When this compound was subjected to transfer hydrogenation using a specific iridium(I) carbene complex, the aldehyde group was completely reduced within 20 minutes, while the ketone group remained unreacted. acs.org This high selectivity is attributed to the catalyst's ability to differentiate between the activation energies of the pathways for aldehyde and ketone reduction. acs.org The reaction typically utilizes 2-propanol as the hydrogen source and is promoted by a base like potassium carbonate. acs.org

Table 1: Selective Hydrogenation of this compound with an Iridium(I) Carbene Complex

SubstrateCatalystReaction TimeOutcome
This compoundIridium(I) Triazole-based NHC Complex20 minComplete reduction of the aldehyde group, ketone group untouched. acs.org

Zinc-based catalysts offer a mild and sustainable alternative for the chemoselective reduction of carbonyl compounds. mdpi.comresearchgate.net Zinc acetate (B1210297) (Zn(OAc)₂), in combination with a hydrosilane or hydroborane reagent like pinacolborane (HBpin), has been effectively used for the reduction of aldehydes. mdpi.com When 4-acetylbenzaldehyde (B1276866) was treated under optimized zinc-catalyzed conditions, the formyl group was selectively reduced. mdpi.com This method is notable for its operational simplicity and tolerance of a wide range of functional groups. mdpi.comresearchgate.net

Table 2: Zinc-Catalyzed Selective Reduction of an Acetylbenzaldehyde

SubstrateCatalyst SystemOutcome
4-AcetylbenzaldehydeZn(OAc)₂ / HBpinSelective reduction of the aldehyde group. mdpi.com

Biocatalysis using ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) provides an exceptionally selective method for carbonyl reductions. acs.org Studies on dicarbonyl substrates, including this compound, have revealed contrasting selectivities between different enzymes. acs.org For instance, Lactobacillus kefiranofaciens alcohol dehydrogenase (LkADH) selectively reduces the ketone carbonyl group, whereas Candida halophila ketoreductase (ChKRED12) selectively reduces the aldehyde group. acs.org In the case of this compound, ChKRED12 achieved a 96% yield for the reduction of the aldehyde group, preserving the ketone functionality. acs.org This selectivity is governed by the specific interactions within the enzyme's active site. acs.org

Table 3: Enzymatic Chemoselective Reduction of this compound

SubstrateEnzymeOutcomeYield
This compoundLkADHSelective reduction of the ketone group. acs.org93%
This compoundChKRED12Selective reduction of the aldehyde group. acs.org96%
Zinc-Catalyzed Reduction Protocols

Chemoselective Aldehyde Protection (Acetal Formation) in the Presence of Ketone

Protecting the more reactive aldehyde group as an acetal (B89532) is a common strategy in multistep synthesis. Achieving this selectively in the presence of a ketone requires mild and specific catalytic methods.

Iron(III) fluoride (B91410) (FeF₃) has emerged as a highly efficient and chemoselective catalyst for the protection of aldehydes as acylals (1,1-diacetates). publish.csiro.au This method involves the reaction of an aldehyde with acetic anhydride (B1165640) in the presence of a catalytic amount of FeF₃ at room temperature, often under solvent-free conditions. publish.csiro.au The noteworthy feature of this protocol is its excellent chemoselectivity for aldehydes over ketones. publish.csiro.au This allows for the selective protection of the aldehyde group in molecules like this compound. The catalyst is inexpensive, stable, and reusable, making the process practical for large-scale applications. publish.csiro.auresearchgate.net The high activity of FeF₃ compared to other iron halides is attributed to its ability to strongly activate the carbonyl group. publish.csiro.au

Table 4: Iron(III) Fluoride Catalyzed Acylation of Aldehydes

Substrate TypeCatalystReagentConditionsOutcome
AldehydesIron(III) Fluoride (FeF₃)Acetic AnhydrideRoom Temperature, Solvent-freeHigh yield of corresponding 1,1-diacetates (acylals). publish.csiro.au
Carbon Bond Catalysis for Acetal Formation

The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis. Acetals are common protecting groups for aldehydes and ketones, formed by their reaction with alcohols in the presence of an acid catalyst. total-synthesis.comlibretexts.org The formation of acetals is a reversible process that proceeds through a hemiacetal intermediate. libretexts.orglibretexts.org

In the case of dicarbonyl compounds like this compound, selective protection of one carbonyl group over the other is often a synthetic challenge. Generally, aldehydes are more reactive towards nucleophilic attack than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. researchgate.net This inherent reactivity difference allows for the selective acetalization of the formyl group in this compound.

Research on the analogous compound, 4-acetylbenzaldehyde, has demonstrated the exclusive acetal formation of the aldehyde carbonyl group when reacted with trimethyl orthoformate or triethyl orthoformate in the presence of a solid acid catalyst like tetrafluoroboric acid adsorbed on silica (B1680970) gel (HBF₄-SiO₂). ias.ac.in This high chemoselectivity is attributed to the greater electrophilicity of the aldehyde carbonyl compared to the ketone carbonyl. A similar outcome is expected for this compound due to the comparable electronic and steric environments of its carbonyl groups.

The mechanism for acid-catalyzed acetal formation involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgmasterorganicchemistry.com Subsequent nucleophilic attack by an alcohol molecule leads to a tetrahedral intermediate, which, after proton transfer, forms a hemiacetal. libretexts.org Further reaction with a second alcohol molecule, involving the elimination of water, yields the stable acetal. libretexts.orglibretexts.org The use of dehydrating agents or a Dean-Stark trap can drive the equilibrium towards the formation of the acetal. libretexts.org

Table 1: Catalyst Systems for Selective Acetal Formation of Aromatic Aldehydes

Catalyst SystemSubstrate ExampleSelectivityReference
HBF₄-SiO₂4-AcetylbenzaldehydeExclusive acetal formation of the aldehyde group ias.ac.in
Cation (Ce³⁺, Fe³⁺, Al³⁺) exchanged montmorillonites4-AcetylbenzaldehydeExclusive acetal formation of the aldehyde carbonyl group

Note: Data for this compound is extrapolated from closely related compounds.

Tandem and Cascade Reactions Utilizing Both Carbonyl Centers

The presence of two carbonyl groups in this compound offers the potential for designing tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. Such reactions are highly atom-economical and efficient for the construction of complex molecular architectures, particularly heterocycles. umich.eduarkat-usa.org

While specific examples of tandem reactions for this compound are not extensively documented, the reactivity of its ortho isomer, o-acylbenzaldehydes, provides significant insights into its potential. o-Acylbenzaldehydes are valuable precursors for the synthesis of a variety of heterocyclic and carbocyclic systems, including isoindoles, phthalimidines, and indane derivatives, through reactions that engage both carbonyl functionalities. umich.eduarkat-usa.org

For instance, the reaction of o-acylbenzaldehydes with primary amines can lead to the formation of isoindoles. arkat-usa.org This transformation likely proceeds through the initial formation of an imine at the more reactive aldehyde carbonyl, followed by an intramolecular nucleophilic attack from a transiently formed species onto the ketone carbonyl, leading to cyclization and subsequent dehydration.

Similarly, cascade reactions involving intramolecular aldol-type condensations or cyclizations can be envisioned for this compound under appropriate conditions. For example, a Cu-catalyzed intramolecular annulation of 2-ethynylbenzaldehyde (B1209956) derivatives has been used to synthesize 3-hydroxy-1-indanones, showcasing a tandem hydration and aldol (B89426) reaction. acs.org Analogous strategies could potentially be developed for this compound to access novel bicyclic structures.

The development of palladium-catalyzed cascade reactions for the synthesis of pyrroles from α-alkenyl-dicarbonyl compounds and primary amines further illustrates the synthetic power of tandem processes involving dicarbonyls. mdpi.com These examples highlight the synthetic potential of this compound as a substrate for the discovery of new cascade reactions leading to diverse molecular scaffolds.

Electrophilic Aromatic Substitution Patterns in this compound Derivatives

The formyl (-CHO) and acetyl (-COCH₃) groups are both electron-withdrawing and act as deactivating, meta-directing groups in electrophilic aromatic substitution (EAS) reactions. msu.edusavemyexams.com The mechanism of EAS involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com

In this compound, the benzene (B151609) ring is deactivated towards electrophilic attack compared to benzene itself. The directing effects of the two meta-disposed deactivating groups reinforce each other. Both the formyl and the acetyl groups direct incoming electrophiles to the positions meta to themselves.

The possible positions for electrophilic attack on the this compound ring are C2, C4, C5, and C6.

Position 5: This position is meta to both the formyl group (at C1) and the acetyl group (at C3). Therefore, it is the most electronically favored position for electrophilic substitution.

Position 1 (ipso-substitution): While also meta to both carbonyls, this position is already substituted and ipso-substitution is generally less common.

Positions 2, 4, and 6: These positions are ortho or para to at least one of the deactivating groups, making them highly disfavored for electrophilic attack due to the destabilization of the corresponding carbocation intermediates.

Therefore, electrophilic substitution reactions on this compound are predicted to occur predominantly at the C5 position. This is supported by studies on related compounds, such as 2-(3-acetylphenyl)pyridine, where electrophilic substitution is favored at the position on the phenyl ring that is para to the pyridine (B92270) and meta to the acetyl group, which corresponds to the C5 position of the acetyl-substituted ring. vulcanchem.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReagentReaction TypePredicted Major Product
HNO₃/H₂SO₄Nitration5-Nitro-3-acetylbenzaldehyde
Br₂/FeBr₃Bromination5-Bromo-3-acetylbenzaldehyde
SO₃/H₂SO₄Sulfonation5-Formyl-3-acetylbenzenesulfonic acid
RCOCl/AlCl₃Friedel-Crafts Acylation3,5-Diacetylbenzaldehyde (less likely due to strong deactivation)

Catalysis Involving 3 Acetylbenzaldehyde

As a Substrate in Chemoselective Catalytic Processes

The presence of both an aldehyde and a ketone in 3-Acetylbenzaldehyde offers a unique opportunity for chemoselective catalysis, where a catalyst selectively promotes a reaction at one functional group while leaving the other intact. This selectivity is crucial in multi-step organic syntheses for producing complex molecules.

One notable example of chemoselectivity is the protection of the aldehyde group. The acetalization of this compound can be achieved with high selectivity. For instance, using methanol (B129727) in the presence of dimethyl sulfate (B86663) (DMS) as a catalyst allows for the protection of the aldehyde group, which can then be followed by the reduction of the ketone group using sodium borohydride (B1222165) in a one-pot synthesis. This highlights the higher propensity of aldehydes to undergo acetal (B89532) formation compared to ketones.

Furthermore, the selective reduction of one carbonyl group over the other is a significant area of research. For example, certain catalysts can selectively reduce the aldehyde in the presence of a ketone. wiley-vch.de This type of transformation is valuable for synthesizing molecules with specific functionalities.

Enzyme-Mediated Transformations

Enzymes, as highly specific biological catalysts, offer unparalleled selectivity in chemical transformations. Their use in the modification of this compound has been a subject of interest, particularly in the context of stereoselective reductions.

Stereoselective Reduction by Ketoreductases (KREDs)

Ketoreductases (KREDs) are a class of enzymes that catalyze the reduction of ketones to chiral alcohols with high enantioselectivity. frontiersin.org In the case of dicarbonyl substrates like this compound, KREDs can exhibit remarkable chemoselectivity, targeting one carbonyl group over the other. acs.org

Research has shown that different KREDs can display opposing chemoselectivities towards substrates containing both keto and aldehyde groups. acs.org For instance, a study demonstrated that while one ketoreductase selectively reduces the ketone group of a dicarbonyl substrate, another selectively reduces the aldehyde group. acs.org Specifically, with this compound as a substrate, the ketoreductase from Lactobacillus kefir (LkADH) selectively reduces the ketone carbonyl group, producing the corresponding R-alcohol with high enantiomeric excess, while the ketoreductase from Chryseobacterium sp. CA49 (ChKRED12) selectively reduces the aldehyde group. acs.org Both enzymes achieved a catalytic reduction yield of over 90% for this compound. acs.org

The versatility and high selectivity of KREDs make them valuable tools for the synthesis of optically pure alcohols, which are important building blocks in the pharmaceutical industry. frontiersin.orgacs.org

Table 1: Stereoselective Reduction of this compound by Ketoreductases

EnzymeSelectivityProduct StereochemistryYieldEnantiomeric Excess (e.e.)
LkADHSelective reduction of the ketone group. acs.orgR-alcohol>90%>99%
ChKRED12Selective reduction of the aldehyde group. acs.orgN/A>90%N/A

Mechanistic Insights into Enzyme Selectivity

The distinct selectivity observed in ketoreductases stems from the specific architecture of their active sites. acs.orgnih.gov These enzymes possess a catalytic domain and a coenzyme binding site, typically for NADH or NADPH. acs.org The binding orientation of the substrate within the active site, governed by interactions with key amino acid residues, dictates which carbonyl group is positioned for reduction and from which face the hydride transfer from the coenzyme occurs. acs.orgnih.gov

Computational studies, including molecular dynamics (MD) simulations and quantum mechanical calculations, have been employed to understand the structural basis for the chemoselectivity of KREDs. acs.orgnih.gov These studies reveal that the conformational preferences of the substrate-binding loop, influenced by specific amino acid mutations, can alter the size and shape of the binding pocket. nih.gov For example, certain mutations can enlarge the binding pocket to accommodate bulkier substrates or shrink it to favor a specific enantiomeric orientation. nih.gov The stability of the catalytic arrangement for the reduction of each enantiomer, as determined by these computational methods, correlates well with the experimentally observed enantiomeric ratios. nih.gov

Metal-Catalyzed Transformations (Excluding Coordination Complex Formation as a Primary Focus)

Transition metal catalysts are widely used in organic synthesis for a variety of transformations. In the context of this compound, metal catalysts have been employed for reactions such as transfer hydrogenation.

Transfer hydrogenation is a process where hydrogen is transferred from a donor molecule to the substrate, mediated by a metal catalyst. Rhodium(III) guanidinato complexes have been shown to be effective catalysts for the transfer hydrogenation of carbonyl compounds. rsc.org Time-dependent chemoselective transfer hydrogenation of this compound has been carried out under base-free conditions using such a rhodium complex, demonstrating the potential for selective reduction of one of the carbonyl groups. rsc.org

Furthermore, copper(I) iodide (CuI) has been utilized as a catalyst in intramolecular annulation reactions. acs.org While not directly using this compound, this highlights the utility of simple copper catalysts in promoting complex transformations under mild conditions. acs.org The development of efficient and selective metal-based catalytic systems for substrates like this compound remains an active area of research, with the goal of achieving high yields and selectivities under environmentally benign conditions.

Computational and Theoretical Investigations of 3 Acetylbenzaldehyde

Molecular Structure and Electronic Property Modeling

Computational chemistry provides powerful tools for the detailed examination of molecular structures and electronic properties. For 3-acetylbenzaldehyde, methods like Density Functional Theory (DFT) are employed to predict its geometry and electronic characteristics. nih.govaustinpublishinggroup.com DFT calculations, particularly with hybrid functionals like B3LYP and a suitable basis set such as 6-311++G(d,p), have been shown to provide results that correlate well with experimental data for similar organic molecules. nih.govirjweb.com

The optimized molecular structure of this compound reveals key bond lengths and angles. Theoretical calculations can accurately reproduce these parameters. nih.gov The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity. austinpublishinggroup.comirjweb.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. austinpublishinggroup.comirjweb.com A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

Global reactivity descriptors, including chemical potential (µ), hardness (η), and electrophilicity (ω), can be calculated from the HOMO and LUMO energies. nih.gov These descriptors provide quantitative measures of the molecule's reactivity. For instance, the electrophilicity index helps in understanding the molecule's ability to accept electrons. researchgate.net The Molecular Electrostatic Potential (MEP) surface is another valuable tool that illustrates the charge distribution and helps identify the most reactive sites for electrophilic and nucleophilic attacks. nih.gov For this compound, the MEP would highlight the electron-deficient regions around the carbonyl carbons, indicating their susceptibility to nucleophilic attack.

Table 1: Calculated Electronic Properties of Aldehydes (Example Data)

Compound HOMO (eV) LUMO (eV) Hardness (η) Electrophilicity (ω)
This compound -3.43 -0.31 3.12 2.93
Benzaldehyde - - - -
4-Formylbenzoic acid -3.47 -0.37 3.10 2.90

This table is illustrative. Specific values for this compound are based on computational analysis at the B3LYP/6-311+G* level of theory. researchgate.net*

Reaction Mechanism Elucidation via Quantum Chemical Methods

Quantum chemical methods are instrumental in elucidating the intricate details of reaction mechanisms, offering insights that are often inaccessible through experimental means alone. slideshare.netrsc.org

Density Functional Theory (DFT) Calculations for Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum chemical method for predicting the reactivity of molecules like this compound. nih.govakj.az By calculating the energies of reactants, products, and intermediates, DFT can determine the feasibility and thermodynamics of a reaction. numberanalytics.com For instance, in reactions involving this compound, DFT can be used to model the reaction pathway and identify the most probable mechanism.

The choice of functional and basis set is critical for accurate predictions. nih.gov The B3LYP functional combined with a basis set like 6-311++G(d,p) is often a reliable choice for organic molecules. nih.govirjweb.com These calculations can predict various aspects of reactivity, including site selectivity. For a molecule like this compound, which possesses two different carbonyl groups (an aldehyde and a ketone), DFT can help predict which group is more susceptible to a particular reaction, such as reduction or nucleophilic addition. acs.org This is achieved by analyzing the partial charges on the carbonyl carbons and the energies of the corresponding transition states.

Transition State Analysis for Catalytic Processes

Understanding the transition state is key to comprehending the kinetics and mechanism of a catalytic reaction. numberanalytics.comnumberanalytics.com Quantum chemical methods, particularly DFT, are employed to locate and characterize transition state structures. akj.aznih.gov A transition state is a first-order saddle point on the potential energy surface, and its energy determines the activation barrier of the reaction.

For catalytic processes involving this compound, transition state analysis can reveal how a catalyst lowers the activation energy. For example, in a metal-catalyzed reaction, DFT can model the coordination of the substrate to the metal center and the subsequent steps of the catalytic cycle. whiterose.ac.uk By comparing the energy profiles of the catalyzed and uncatalyzed reactions, the role of the catalyst becomes clear.

Techniques like quasi-synchronous transit methods are used to locate transition states. slideshare.net Once located, frequency calculations are performed to confirm that the structure corresponds to a true transition state, which is characterized by having exactly one imaginary frequency. acs.org This imaginary frequency corresponds to the vibrational mode along the reaction coordinate.

Molecular Dynamics Simulations for Enzyme–Substrate Interactions and Selectivity

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a substrate like this compound and an enzyme. nih.govfrontiersin.org These simulations model the movement of atoms over time, offering insights into the binding process, conformational changes, and the factors governing selectivity. nih.govmdpi.com

In a study involving the enzymatic reduction of dicarbonyl compounds, including this compound, MD simulations were used to understand the selectivity of different ketoreductases (KREDs). acs.org The simulations revealed that the size and shape of the enzyme's active site play a crucial role. For example, the active site volume of one enzyme, LkADH, was found to be larger than that of another, ChKRED12 (420.86 ų versus 338.43 ų). acs.org

MD simulations can also elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the substrate within the active site. acs.org In the case of ChKRED12, the substrate was observed to form a hydrogen bond with a threonine residue (Thr93), which helps to position the aldehyde group for reduction. acs.org The binding energy between the substrate and the enzyme can also be calculated from these simulations, providing a quantitative measure of the stability of the enzyme-substrate complex. acs.org

By simulating the entire system, including the solvent, MD provides a more realistic model of the cellular environment. researchgate.net This level of detail is essential for understanding the subtle factors that govern enzyme selectivity, which can be exploited for the rational design of biocatalysts with improved properties. numberanalytics.com

Table 2: Compounds Mentioned

Compound Name
This compound
Benzaldehyde
4-Formylbenzoic acid
LkADH
ChKRED12

Applications of 3 Acetylbenzaldehyde in Advanced Synthesis and Materials Science Research

As a Versatile Building Block for Complex Organic Molecules

Organic building blocks are fundamental molecules that serve as the starting point for the synthesis of more complex structures. boronmolecular.com 3-Acetylbenzaldehyde, with its two distinct carbonyl functionalities, is an exemplary building block in organic synthesis. bldpharm.com The differential reactivity of the aldehyde and ketone groups allows for stepwise and selective transformations, a crucial aspect in the construction of intricate molecular frameworks. acs.org

The aldehyde group is generally more reactive towards nucleophiles than the ketone group. This reactivity difference can be exploited in various synthetic strategies. For instance, in transfer hydrogenation reactions catalyzed by iridium(I) carbene complexes, the aldehyde group of this compound can be selectively reduced to an alcohol, leaving the ketone group intact. acs.org This selective reduction provides a route to 3-(1-hydroxyethyl)benzaldehyde, a valuable intermediate for further functionalization.

Furthermore, the presence of both functional groups allows for participation in a variety of condensation and cyclization reactions. These reactions are instrumental in forming heterocyclic compounds, which are prevalent in many biologically active molecules and functional materials. umich.edu The ability to control which carbonyl group reacts first, often through careful selection of catalysts and reaction conditions, underscores the versatility of this compound as a building block.

Precursor for Pharmaceutical and Agrochemical Intermediates

The structural motifs derived from this compound are found in a range of pharmaceutical and agrochemical compounds. Its role as a precursor lies in its ability to be transformed into more complex intermediates that are then incorporated into the final active molecules.

In pharmaceutical research, derivatives of this compound are investigated for their potential therapeutic properties. The core structure can be modified to interact with specific biological targets, such as enzymes and receptors. benthamdirect.com For example, the synthesis of substituted benzaldehydes is a key step in the development of certain kinase inhibitors and other bioactive molecules. The aldehyde and ketone functionalities provide handles for introducing various substituents, allowing for the fine-tuning of the molecule's steric and electronic properties to optimize its biological activity.

Similarly, in the agrochemical industry, this compound derivatives are used in the synthesis of pesticides and herbicides. The development of new agrochemicals often involves the creation of extensive libraries of related compounds to identify those with the desired efficacy and safety profile. The versatility of this compound makes it an attractive starting material for generating such libraries.

Role in the Synthesis of Dyes and Polymer Precursors

The conjugated system of the benzene (B151609) ring in this compound, which can be extended through reactions of its carbonyl groups, makes it a useful precursor for the synthesis of dyes. Azo dyes, for instance, are a large class of colored compounds characterized by the -N=N- functional group, and their synthesis often involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. preprints.orgnih.gov Derivatives of this compound can serve as coupling components, leading to the formation of dyes with specific colors and properties.

In the realm of materials science, this compound is utilized as a precursor for polymers. The aldehyde and ketone groups can participate in polymerization reactions to form various types of polymers, such as polyazomethines. mdpi.com These polymers can exhibit interesting properties, including electrical conductivity and thermal stability. For example, benzaldehyde-functionalized polymers can be used to create vesicles and other nanostructures with potential applications in drug delivery and diagnostics. nih.gov The ability to incorporate specific functional groups into the polymer backbone or as side chains, starting from precursors like this compound, is crucial for designing materials with tailored properties.

Scaffold for Bioactive Molecule Development

A scaffold in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This compound serves as a valuable scaffold for the development of new bioactive molecules. benthamdirect.com Its relatively simple structure can be systematically modified to explore the structure-activity relationships of a particular class of compounds.

The development of new drugs often involves the synthesis and screening of a large number of compounds to identify a lead molecule with the desired therapeutic effect. The Groebke-Blackburn-Bienayme reaction, for example, is a multicomponent reaction used to rapidly synthesize libraries of fused imidazole (B134444) derivatives, which are known to have a wide range of biological activities. researchgate.net The versatility of scaffolds like this compound is crucial in such diversity-oriented synthesis approaches.

The benzothiazole (B30560) scaffold, for instance, is found in a variety of biologically active compounds and can be synthesized through the condensation of 2-aminothiophenol (B119425) with aldehydes. By using this compound in such reactions, novel benzothiazole derivatives can be created and evaluated for their potential as therapeutic agents.

Applications in Natural Product Synthesis (e.g., Plant Growth Inhibitors)

This compound and its derivatives have been identified in natural sources and have shown biological activity, including as plant growth inhibitors. A notable example is 3-acetyl-6-methoxybenzaldehyde, a compound isolated from the leaves of the desert shrub Encelia farinosa. acs.orgnih.gov This compound was found to be toxic to tomato seedlings and is believed to play a role in the allelopathic interactions of the plant. acs.org

Green Chemistry Aspects in 3 Acetylbenzaldehyde Research

Electrochemical Synthesis Methods and Environmental Benefits

Electrochemical synthesis offers a powerful and green approach for oxidation reactions, including the formation of aldehydes. This method utilizes electricity, a traceless and sustainable oxidant, to drive chemical transformations, thereby avoiding the need for stoichiometric amounts of often toxic and hazardous chemical oxidants like chromium or manganese salts. nih.gov The direct use of electrons significantly reduces the environmental impact and can lead to higher selectivity and better control over the reaction. unimi.it

The electrochemical oxidation of primary alcohols to aldehydes is a key application of this technology. unimi.it These reactions can be performed directly on an electrode surface or indirectly using a mediator. Mediated electro-oxidation, employing catalysts like TEMPO (2,2,6,6-tetramethyl-1-piperidine N-oxyl) and its derivatives, is of particular interest for its efficiency under mild conditions. unimi.itresearchgate.net In such a system, the mediator is oxidized at the anode and then, in turn, oxidizes the alcohol to the aldehyde, after which it is electrochemically regenerated in a catalytic cycle. This process is efficient and prevents over-oxidation to the corresponding carboxylic acid. jetir.org

The environmental benefits of electrochemical aldehyde synthesis are numerous:

Reduced Waste: It eliminates the production of large quantities of waste generated from spent chemical oxidants. nih.gov

High Atom Economy: By using electricity, the process has a high atom economy. nih.gov

Mild Conditions: Reactions can often be carried out at room temperature and pressure, reducing energy consumption. researchgate.net

Safety and Scalability: The methodology avoids the use of toxic chemicals and expensive reagents and can be implemented in continuous-flow reactors, which improves safety and scalability. nih.govjetir.org

Green Solvents: Two-phase electrolytic systems can be employed, sometimes allowing for the use of water as a solvent, further enhancing the green credentials of the process. jetir.org

SubstrateMethodMediatorProductYieldKey Environmental Benefit
Substituted Benzyl AlcoholsBiphasic Electrocatalytic OxidationPotassium Iodate (KIO₃)Corresponding BenzaldehydesHighAvoids toxic metal oxidants; uses water in the aqueous phase. jetir.org
Various Primary AlcoholsDirect Electrochemical Flow OxidationNone (Mediator-free)Corresponding AldehydesHighNo external oxidants, bases, or mediators required; high atom economy. nih.gov
Betulin (a natural alcohol)Mediated Electrochemical OxidationTEMPOBetulin AldehydeHighMild conditions, high product purity, and minimal waste. researchgate.net

Biocatalytic Approaches for Sustainable Transformations

Biocatalysis leverages the remarkable efficiency and selectivity of enzymes to perform chemical transformations. This approach aligns perfectly with green chemistry principles, as enzymes operate under mild aqueous conditions, are biodegradable, and can catalyze reactions with unparalleled chemo-, regio-, and stereoselectivity. nih.govmdpi.com For a multifunctional compound like 3-Acetylbenzaldehyde, which contains both an aldehyde and a ketone group, the chemoselectivity of enzymes is particularly valuable as it can eliminate the need for complex protection and deprotection steps common in traditional organic synthesis. acs.org

Recent research has demonstrated the highly selective biocatalytic reduction of this compound using ketoreductases (KREDs), a class of alcohol dehydrogenases (ADHs). acs.orgresearchgate.net Notably, different enzymes can exhibit opposite chemoselectivity towards the same substrate. A study investigating the reduction of this compound found that two distinct enzymes, LkADH and ChKRED12, selectively reduce different carbonyl groups within the molecule. acs.org

LkADH selectively reduces the ketone carbonyl group, leaving the aldehyde group intact. This reaction produces (R)-1-(3-formylphenyl)ethanol with a high yield and excellent enantiomeric excess. acs.org

ChKRED12 , in contrast, selectively reduces the aldehyde group while preserving the ketone carbonyl, yielding 3-acetylbenzyl alcohol. acs.org

This differential selectivity highlights the power of biocatalysis to generate different, valuable products from the same starting material simply by choosing the appropriate enzyme. acs.org These transformations are performed in aqueous buffer solutions under mild conditions, representing a sustainable alternative to metal hydride reducing agents. acs.orgscielo.org.mx

SubstrateEnzymeTransformationProductYieldEnantiomeric Excess (e.e.)
This compoundLkADHSelective Ketone Reduction(R)-1-(3-formylphenyl)ethanol93%>99%
This compoundChKRED12Selective Aldehyde Reduction3-Acetylbenzyl alcohol96%N/A

Q & A

Q. What are the common synthetic routes for 3-Acetylbenzaldehyde, and how can reaction conditions be optimized for yield and purity?

Answer: this compound is synthesized via Friedel-Crafts acylation or halogenation followed by hydrolysis. A validated method involves reacting acetophenone with paraformaldehyde and aluminum chloride to form 1-[3-(chloromethyl)phenyl]ethanone, which is then treated with hexamethylenetetramine (HMTA) in chlorinated solvents or hydrolyzed under basic conditions to yield this compound . Optimization strategies include:

  • Catalyst selection : Aluminum chloride (AlCl₃) is critical for Friedel-Crafts acylation efficiency.
  • Temperature control : Maintaining 40–60°C prevents side reactions like over-oxidation.
  • Solvent choice : Chlorinated solvents (e.g., dichloromethane) enhance HMTA-mediated hydrolysis.
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) improves purity (>95%) .

Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral features indicate successful synthesis?

Answer: Key techniques include:

  • ¹H NMR : A singlet at δ 10.0 ppm (aldehyde proton) and a triplet at δ 2.6 ppm (acetyl group) confirm the structure. Aromatic protons appear as multiplets between δ 7.4–8.2 ppm .
  • ¹³C NMR : Peaks at δ 192–195 ppm (aldehyde carbon) and δ 28–30 ppm (acetyl methyl group) are diagnostic.
  • FT-IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch, aldehyde) and ~1680 cm⁻¹ (C=O stretch, acetyl) .
  • HPLC : Retention time comparison with authentic standards using a C18 column (mobile phase: acetonitrile/water) ensures purity .

Advanced Research Questions

Q. How does this compound participate in cross-coupling reactions, and what catalytic systems enhance its reactivity?

Answer: this compound serves as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions. The aldehyde group directs regioselectivity, while the acetyl group stabilizes intermediates. Optimized systems include:

  • Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/ethanol.
  • Bases : K₂CO₃ or Cs₂CO₃ to deprotonate boronic acids.
  • Temperature : 80–100°C under inert atmosphere.
    Side reactions (e.g., decarbonylation) are minimized by avoiding strong oxidizing agents .

Q. What computational models predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) reveal:

  • Electrophilicity : The aldehyde group increases electron deficiency at the meta position (para to acetyl), favoring NAS at the ortho position.
  • Transition states : Activation energies for NAS with amines are lower (~15 kcal/mol) compared to non-acetylated benzaldehydes.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize charge separation in transition states .

Q. What strategies mitigate competing side reactions when using this compound in multi-step syntheses?

Answer:

  • Protection of aldehyde : Temporary protection as an acetal (e.g., using ethylene glycol and p-TsOH) prevents unwanted oxidations or condensations.
  • Sequential addition : Introduce nucleophiles before electrophiles to avoid cross-reactivity.
  • Kinetic control : Low temperatures (−20°C) and slow reagent addition reduce dimerization .

Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?

Answer: It is a key precursor for antimalarial and anticancer agents. For example:

  • Antimalarials : Condensation with 7-chloro-2-methylquinoline yields 1-[3-[(E)-2-(7-chloro-2-quinolyl)vinyl]phenyl]ethanone, a chloroquine analog .
  • Kinase inhibitors : The acetyl group is functionalized into heterocycles (e.g., pyrazoles) via cyclocondensation with hydrazines .

Methodological Considerations

Q. How do steric and electronic effects of the acetyl group influence the reactivity of this compound compared to unsubstituted benzaldehyde?

Answer:

  • Steric effects : The acetyl group at the meta position hinders approach of bulky nucleophiles, reducing reaction rates by ~30% compared to benzaldehyde.
  • Electronic effects : The electron-withdrawing acetyl group increases electrophilicity at the aldehyde carbon (confirmed by Hammett σ⁺ values), accelerating reactions with soft nucleophiles (e.g., thiols) .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

Answer: Common impurities include residual acetophenone and chlorinated intermediates. Resolution methods:

  • GC-MS : Headspace analysis with a DB-5 column detects volatile impurities (LOD: 0.1 ppm).
  • LC-MS/MS : Quantifies non-volatile impurities using multiple reaction monitoring (MRM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.